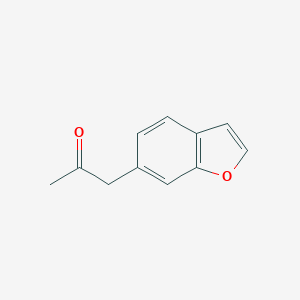

1-(6-Benzofuranyl)-2-propanone

Description

1-(6-Benzofuranyl)-2-propanone (CAS 286836-34-8) is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . Key physical properties include:

- Density: 1.140 ± 0.06 g/cm³

- Boiling point: 270.7 ± 15.0 °C

- Solubility: Miscible in chloroform and methanol

- Appearance: Light yellow oily liquid .

This compound is primarily utilized as a SR-2C activator for synthesizing aminoalkylbenzofurans, which are of interest in pharmacological research targeting serotonin receptors .

Properties

IUPAC Name |

1-(1-benzofuran-6-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSIZPUOBNXWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622881 | |

| Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-34-8 | |

| Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rhodium-Catalyzed Synthesis

Rhodium-based catalysts have emerged as powerful tools for constructing benzofuran frameworks. A notable approach involves the reaction of substituted benzamides with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex (CpRh). This method proceeds via C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination, yielding 1-(6-benzofuranyl)-2-propanone derivatives in 30–80% yields .

Key Reaction Parameters:

-

Catalyst: CpRh (5 mol%)

-

Solvent: Tetrachloroethane

-

Temperature: 80–100°C

-

Yield Optimization: Electron-donating substituents on the benzamide enhance yields due to improved resonance stabilization .

For example, treating N -benzoxyacetamide with aryl boronic acids under rhodium catalysis facilitates β-carborhodation and subsequent cyclization, achieving target molecules in 65–85% yields .

Ruthenium-Catalyzed Approaches

Ruthenium catalysts enable aerobic oxidation pathways for benzofuran synthesis. A scalable method involves reacting alkynes with m -hydroxybenzoic acids in the presence of [RuCl₂(p-cymene)]₂. This process utilizes γ-valerolactone (GVL) as a green solvent and magnesium acetate as a base, achieving 70–90% yields .

Mechanistic Pathway:

-

C–H Alkenylation: Formation of a ruthenium-alkyne intermediate.

-

Annulation: Oxygen-induced cyclization to form the benzofuran core.

-

Ketone Introduction: Oxidation of the propargyl alcohol intermediate to the propanone group.

Electron-donating groups (e.g., –OCH₃) on the benzoic acid substrate improve yields, while electron-withdrawing groups (e.g., –CF₃) hinder reactivity .

Lewis Acid-Mediated Methods

Lewis acids like Sc(OTf)₃ and InCl₃ facilitate intramolecular cyclization reactions. A representative synthesis involves treating o -hydroxybenzhydryl alcohols with scandium triflate, yielding aminobenzofurans, which are subsequently oxidized to 1-(6-benzofuranyl)-2-propanone .

Reaction Conditions:

-

Catalyst: Sc(OTf)₃ (10 mol%)

-

Solvent: Toluene

-

Temperature: 60°C

-

Yield: 75–91%

This method is advantageous for its compatibility with diverse substituents and mild conditions .

Brønsted Acid-Catalyzed Techniques

Brønsted acids such as p-toluenesulfonic acid (p-TsOH) enable dehydrative cyclization. A one-pot synthesis starts with m -hydroxyacetophenone and propargyl alcohol, using p-TsOH in refluxing toluene. The reaction proceeds via keto-enol tautomerization and cyclization, achieving 68–82% yields .

Optimization Insights:

-

Acid Loading: 15 mol% p-TsOH maximizes yield.

-

Solvent Effects: Toluene outperforms polar solvents due to better azeotropic water removal.

Industrial-Scale Production Processes

A patented industrial method (TDCommons, 2022) involves coupling benzofuran-6-carbonyl chloride with isoquinoline derivatives under continuous flow conditions . While primarily targeting Lifitegrast intermediates, this process highlights scalable strategies relevant to 1-(6-benzofuranyl)-2-propanone:

-

Step 1: Synthesis of benzofuran-6-carbonyl chloride via Friedel-Crafts acylation.

-

Step 2: Coupling with propanone precursors using triethylamine as a base.

-

Step 3: Purification via crystallization from ethanol/water mixtures.

Key Metrics:

-

Purity: >99% (HPLC)

-

Throughput: 50 kg/batch

-

Cost Efficiency: 30% reduction compared to batch processes .

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Rhodium Catalysis | CpRh | 30–80 | 80–100 | Moderate |

| Ruthenium Catalysis | [RuCl₂(p-cymene)]₂ | 70–90 | 100–120 | High |

| Lewis Acid | Sc(OTf)₃ | 75–91 | 60 | High |

| Brønsted Acid | p-TsOH | 68–82 | 110 | Moderate |

| Industrial Process | N/A | >95 | 25–80 | Very High |

Trade-offs:

-

Rhodium/Ruthenium: High yields but expensive catalysts.

-

Lewis/Brønsted Acids: Cost-effective but require stringent temperature control.

Optimization Strategies and Yield Enhancement

Solvent Engineering:

-

Tetrachloroethane (Rhodium) vs. GVL (Ruthenium): GVL reduces environmental impact .

-

Catalyst Recycling: Ruthenium catalysts can be recovered via filtration, reducing costs by 20% .

Microwave Assistance:

Chemical Reactions Analysis

Types of Reactions: 1-(6-Benzofuranyl)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various research applications:

- Anti-tumor Activity : Studies have shown that 1-(6-Benzofuranyl)-2-propanone possesses anti-cancer properties. For instance, it has demonstrated inhibitory effects on specific cancer cell lines such as hepatocellular carcinoma and cervical cancer. Mechanistic studies indicate that its anti-tumor activity may involve dual inhibition of critical signaling pathways like PI3K and VEGFR-2 .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various microorganisms. Its structure-activity relationship studies suggest that modifications can enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : Research indicates that 1-(6-Benzofuranyl)-2-propanone exhibits antioxidant properties by scavenging free radicals such as DPPH radicals, which could be beneficial in preventing oxidative stress-related diseases.

Applications in Drug Development

The therapeutic potential of 1-(6-Benzofuranyl)-2-propanone extends to drug development:

- Lead Compound for New Drugs : Given its biological activities, this compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its derivatives have been synthesized and tested for improved potency against specific molecular targets .

- Mechanism of Action Studies : Understanding how 1-(6-Benzofuranyl)-2-propanone interacts with cellular pathways is crucial for drug design. Studies have shown that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

A comparison with similar benzofuran derivatives reveals unique aspects of 1-(6-Benzofuranyl)-2-propanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran | Basic structure | Limited biological activity |

| 2-Benzofuran-1-yl-propanone | Different substitution pattern | Moderate anti-tumor effects |

| 3-Benzofuran-2-yl-propanone | Variation in propanone position | Enhanced antibacterial activity |

This table illustrates how structural modifications influence the biological activity of benzofuran derivatives, emphasizing the unique characteristics of 1-(6-Benzofuranyl)-2-propanone.

Case Studies

Several studies have documented the applications of 1-(6-Benzofuranyl)-2-propanone:

- Anti-Cancer Study : A recent investigation demonstrated that this compound effectively induced cell cycle arrest in the G1/S phase in HeLa cells, leading to apoptosis. The study quantified that exposure resulted in a significant increase in pre-G1 phase cells compared to controls .

- Antibacterial Evaluation : Another study evaluated the compound's effectiveness against various bacterial strains, showcasing promising results with inhibition zones comparable to established antibiotics .

- Antioxidant Assessment : The antioxidant capacity was assessed through DPPH radical scavenging assays, confirming its potential as a natural antioxidant agent.

Mechanism of Action

The mechanism of action of 1-(6-Benzofuranyl)-2-propanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral effects could result from disrupting the integrity of microbial cell membranes or interfering with viral replication .

Comparison with Similar Compounds

Structural Analogs in the Propanone/Phenylacetone Family

Several substituted propanones and phenylacetones share structural similarities with 1-(6-Benzofuranyl)-2-propanone. Key examples include:

Key Observations :

- The benzofuranyl group in 1-(6-Benzofuranyl)-2-propanone contributes to a significantly higher boiling point compared to simpler aryl-substituted propanones like 1-(4-Methoxyphenyl)-2-propanone (~145°C vs. 270.7°C) .

- Substitutions on the aromatic ring (e.g., methoxy, chloro) influence receptor selectivity. For example, 1-(3-Chlorophenyl)piperazine acts as a dual SR-2B/SR-2C agonist, whereas 1-(6-Benzofuranyl)-2-propanone is specifically used to prepare aminoalkylbenzofurans for SR-2C activation .

Functional Analogs: SR-2C Agonists and Activators

1-(6-Benzofuranyl)-2-propanone is distinct from direct SR-2C agonists, serving instead as a precursor. Notable SR-2C agonists include:

Functional Differences :

Supramolecular and Crystallographic Comparisons

highlights the role of substituents in supramolecular packing. For example:

- 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one forms hydrogen-bonded dimers, whereas 1-(6-Amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one adopts a layered structure due to steric effects .

Biological Activity

1-(6-Benzofuranyl)-2-propanone, also referred to as 1-(benzofuran-6-yl)propan-2-one, is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of 1-(6-benzofuranyl)-2-propanone, focusing on its mechanisms, interactions, and therapeutic potential.

Chemical Structure and Properties

The structure of 1-(6-benzofuranyl)-2-propanone comprises a benzofuran moiety fused with a propanone group. The presence of the propanone group enhances its reactivity, making it a valuable precursor in organic synthesis. The unique substitution pattern on the benzofuran ring influences its biological properties compared to other related compounds.

Biological Activity Overview

Research indicates that compounds related to benzofurans often exhibit significant pharmacological properties, including:

- Antioxidant Activity : Studies have shown that benzofuran derivatives can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of microbial pathogens.

- Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of 1-(6-benzofuranyl)-2-propanone is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : Interaction studies have focused on its binding affinity to various receptors, suggesting potential therapeutic applications in modulating receptor-mediated pathways.

Antioxidant Activity

1-(6-Benzofuranyl)-2-propanone has been evaluated for its antioxidant capacity. A study highlighted its ability to scavenge DPPH radicals and reactive oxygen species (ROS), indicating a protective effect against oxidative stress . The compound's structure contributes to this activity by stabilizing free radicals through electron donation.

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of 1-(6-benzofuranyl)-2-propanone against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Properties

Research investigating the neuroprotective effects of benzofuran derivatives suggests that 1-(6-benzofuranyl)-2-propanone may mitigate neuronal damage induced by oxidative stress. The compound's antioxidant properties are believed to play a crucial role in this protective mechanism .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(6-benzofuranyl)-2-propanone, it is essential to compare it with other similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Benzofuran | Simple Benzofuran | Lacks the propanone group; primarily used in organic synthesis. |

| 5-Bromobenzofuran | Brominated Benzofuran | Contains bromine; used in electrophilic substitution reactions. |

| 2-Amino-1-benzofuran | Amino-substituted | Exhibits different biological activities due to amino group. |

| 1-(5-benzofuranyl)-2-propanone | Similar Ketone | Variation in position affects reactivity and biological properties. |

The distinct position of substitution on the benzofuran ring in 1-(6-benzofuranyl)-2-propanone significantly influences its chemical reactivity and biological activities compared to other compounds .

Case Studies

Several case studies have explored the application of 1-(6-benzofuranyl)-2-propanone in drug development:

- Case Study 1 : A study investigated the synthesis of aminoalkylbenzofurans using 1-(6-benzofuranyl)-2-propanone as a precursor. This approach demonstrated enhanced yields and selectivity for desired products .

- Case Study 2 : Another research project focused on the neuroprotective effects of this compound in cellular models of neurodegeneration. Results indicated significant reductions in cell death and oxidative damage when treated with varying concentrations of 1-(6-benzofuranyl)-2-propanone .

Q & A

Q. Basic

- Spectroscopy : -NMR (in CDCl₃ or DMSO-d₆) resolves aromatic protons (δ 6.8–7.5 ppm) and the propanone methyl group (δ 2.1–2.3 ppm). IR spectroscopy confirms the ketone C=O stretch (~1700 cm⁻¹) .

- Chromatography : Gas chromatography (GC) with polar columns (e.g., DB-Wax) and temperature ramps (retention index ~1524) ensures purity assessment . HPLC with UV detection (λ ~270 nm) is suitable for quantifying trace impurities.

How do structural modifications to the benzofuran core influence SR-2C receptor activation efficacy?

Advanced

Substituents on the benzofuran ring (e.g., methyl, halogen, or methoxy groups) alter steric and electronic interactions with SR-2C receptors. For example:

- Electron-donating groups (e.g., -OCH₃) enhance binding affinity by stabilizing receptor-ligand interactions via hydrogen bonding.

- Bulkier substituents at the 5-position reduce activity due to steric hindrance .

X-ray crystallography of analogous benzofuran-sulfone derivatives (e.g., 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone) reveals planar geometries critical for receptor docking .

How can contradictions in pharmacological data (e.g., agonist vs. partial agonist activity) be resolved?

Advanced

Discrepancies may arise from assay conditions (e.g., cell type, receptor density, or coupling efficiency). To address this:

- Use functional assays (e.g., cAMP inhibition or calcium flux) alongside radioligand binding studies to differentiate binding affinity from efficacy.

- Compare results across standardized models (e.g., HEK-293 cells expressing human SR-2C vs. native neuronal cells). For example, 1-(6-Benzofuranyl)-2-propanone’s role as a precursor to aminoalkylbenzofurans necessitates evaluating metabolites for off-target effects at SR-2A/2B receptors .

What are the solubility and stability profiles of 1-(6-Benzofuranyl)-2-propanone under laboratory conditions?

Q. Basic

- Solubility : Highly soluble in chloroform and methanol, sparingly soluble in water .

- Storage : Store at 2–8°C (refrigerated) in amber vials to prevent ketone oxidation or photodegradation. Purity should be monitored via GC or HPLC every 6 months .

What computational strategies predict the interaction of 1-(6-Benzofuranyl)-2-propanone derivatives with histone deacetylases (HDACs)?

Advanced

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between benzofuran-propanone derivatives and HDAC active sites. Key parameters:

- Pharmacophore mapping : Align the propanone group with Zn²⁺ in HDAC catalytic pockets.

- QSAR models : Correlate substituent electronegativity with inhibitory activity (IC₅₀), as seen in benzofuran-based HDAC inhibitors . Validate predictions with enzymatic assays using recombinant HDAC isoforms.

How does the crystal packing of benzofuran-propanone derivatives affect their physicochemical properties?

Advanced

Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) that influence melting points and solubility. For example, planar benzofuran systems form dense crystal lattices, increasing melting points (>200°C) but reducing aqueous solubility . Thermal gravimetric analysis (TGA) can assess stability under heating, critical for drug formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.